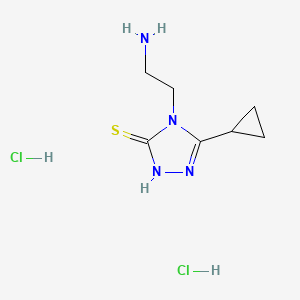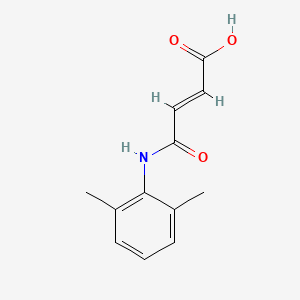![molecular formula C10H13N3O B2569963 N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]prop-2-enamide CAS No. 2411332-02-8](/img/structure/B2569963.png)
N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]prop-2-enamide, also known as MPP+, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a highly toxic and potent neurotoxin that has been shown to selectively destroy dopaminergic neurons in the brain. In recent years, MPP+ has been used to study the mechanisms of Parkinson's disease and other neurodegenerative disorders.
Mécanisme D'action
N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]prop-2-enamide+ exerts its toxic effects by inhibiting the activity of mitochondrial complex I, which is a key enzyme involved in the production of ATP in the cell. This leads to a decrease in ATP production and an increase in oxidative stress, which ultimately leads to the death of dopaminergic neurons.
Biochemical and Physiological Effects:
N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]prop-2-enamide+ has been shown to have a number of biochemical and physiological effects on the body. These include the inhibition of mitochondrial complex I, the induction of oxidative stress, and the destruction of dopaminergic neurons in the brain. These effects can lead to a number of symptoms, including tremors, rigidity, and bradykinesia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]prop-2-enamide+ in lab experiments is its ability to selectively destroy dopaminergic neurons in the brain. This makes it a valuable tool for studying the mechanisms of Parkinson's disease and other neurodegenerative disorders. However, N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]prop-2-enamide+ is also highly toxic and can be dangerous if not handled properly. This limits its use in certain types of experiments and requires careful safety precautions to be taken.
Orientations Futures
There are a number of future directions for research involving N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]prop-2-enamide+. One area of interest is the development of new treatments for Parkinson's disease and other neurodegenerative disorders. Researchers are also exploring new ways to use N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]prop-2-enamide+ to study the role of dopamine in the brain and the mechanisms that lead to the development of Parkinson's disease. Additionally, there is ongoing research into the safety and toxicity of N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]prop-2-enamide+ and its potential applications in other areas of scientific research.
Méthodes De Synthèse
N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]prop-2-enamide+ can be synthesized through a multi-step process that involves the reaction of 1-methyl-4-piperidone with a variety of reagents, including 2-bromo-3-methyl-1-propene and 1-methylpyrazole. The resulting product is a yellow crystalline powder that is highly soluble in water and other polar solvents.
Applications De Recherche Scientifique
N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]prop-2-enamide+ has been used extensively in scientific research to study the mechanisms of Parkinson's disease and other neurodegenerative disorders. This compound has been shown to selectively destroy dopaminergic neurons in the brain, which are responsible for producing dopamine. This makes N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]prop-2-enamide+ a valuable tool for studying the role of dopamine in the brain and the mechanisms that lead to the development of Parkinson's disease.
Propriétés
IUPAC Name |
N-[(E)-3-(1-methylpyrazol-4-yl)prop-2-enyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-3-10(14)11-6-4-5-9-7-12-13(2)8-9/h3-5,7-8H,1,6H2,2H3,(H,11,14)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZWVGXNBOUZFR-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2569887.png)
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2569890.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2569893.png)
![2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2569894.png)
![[2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid](/img/structure/B2569896.png)
![N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2569897.png)
![2,2-difluoro-N-methyl-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2569898.png)
![[3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide](/img/structure/B2569899.png)
![Tert-butyl 4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylate;hydrochloride](/img/structure/B2569900.png)
![2-chloro-N-[3-hydroxy-2-(4-methoxyphenyl)propyl]pyridine-4-carboxamide](/img/structure/B2569901.png)
